Cas no 2229596-58-9 (5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

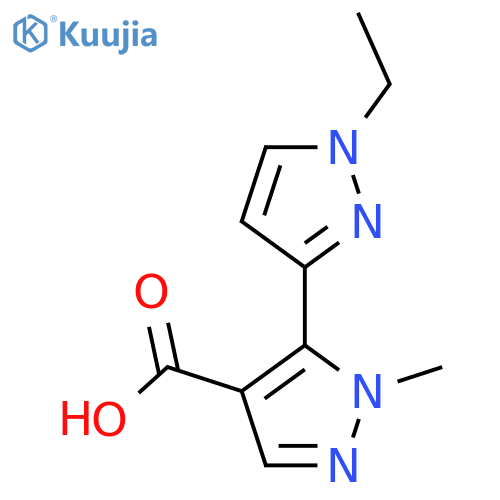

2229596-58-9 structure

商品名:5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 2229596-58-9

- EN300-1748104

-

- インチ: 1S/C10H12N4O2/c1-3-14-5-4-8(12-14)9-7(10(15)16)6-11-13(9)2/h4-6H,3H2,1-2H3,(H,15,16)

- InChIKey: XVORCGOLGNBSRZ-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=NN(C)C=1C1C=CN(CC)N=1)=O

計算された属性

- せいみつぶんしりょう: 220.09602564g/mol

- どういたいしつりょう: 220.09602564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 72.9Ų

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748104-1.0g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 1g |

$1357.0 | 2023-06-03 | ||

| Enamine | EN300-1748104-10.0g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 10g |

$5837.0 | 2023-06-03 | ||

| Enamine | EN300-1748104-0.1g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 0.1g |

$1195.0 | 2023-09-20 | ||

| Enamine | EN300-1748104-0.05g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 0.05g |

$1140.0 | 2023-09-20 | ||

| Enamine | EN300-1748104-2.5g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 2.5g |

$2660.0 | 2023-09-20 | ||

| Enamine | EN300-1748104-0.25g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 0.25g |

$1249.0 | 2023-09-20 | ||

| Enamine | EN300-1748104-10g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 10g |

$5837.0 | 2023-09-20 | ||

| Enamine | EN300-1748104-5g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 5g |

$3935.0 | 2023-09-20 | ||

| Enamine | EN300-1748104-1g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1748104-0.5g |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |

2229596-58-9 | 0.5g |

$1302.0 | 2023-09-20 |

5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

2229596-58-9 (5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量